

Technical Guide: Pharmaceutical Applications of (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol

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Compound of Interest

Compound Name: (3-Chloro-4-fluorophenyl)
(cyclopropyl)methanol

CAS No.: 1339855-16-1

Cat. No.: B2423142

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Executive Summary

(3-Chloro-4-fluorophenyl)(cyclopropyl)methanol (CAS: 1339855-16-1) is a high-value chiral building block used in the synthesis of next-generation small molecule therapeutics. Its structural uniqueness lies in the combination of a cyclopropyl group (providing metabolic stability and rigid steric bulk) and a 3-chloro-4-fluorophenyl ring (optimizing lipophilicity and blocking metabolic soft spots).

This scaffold is primarily utilized as a key intermediate in the development of GPR119 agonists (diabetes), 11 β -HSD1 inhibitors (metabolic syndrome), and Orexin receptor antagonists (insomnia).

Chemical Identity & Physicochemical Profile[1][2][3] [4][5][6][7][8][9]

Property	Specification
IUPAC Name	(3-Chloro-4-fluorophenyl)(cyclopropyl)methanol
CAS Number	1339855-16-1 (Racemic) / 898790-09-5 (Ketone Precursor)
Molecular Formula	C ₁₀ H ₁₀ ClFO
Molecular Weight	200.64 g/mol
Chirality	Contains one stereocenter (C-OH).[1][2] Enantiopure forms (or) are typically required for potency.
LogP (Predicted)	~2.8 (Moderate Lipophilicity)
H-Bond Donors/Acceptors	1 / 1

Pharmacophore Significance

- Cyclopropyl Moiety: Unlike an isopropyl or ethyl group, the cyclopropyl ring possesses significant

character (Walsh orbitals). This allows for

-interaction with aromatic residues in receptor binding pockets while providing a rigid steric barrier that prevents rotation, locking the drug into a bioactive conformation.

- 3-Cl, 4-F Substitution: The fluorine atom at the 4-position blocks para-oxidation by Cytochrome P450 enzymes. The 3-chlorine atom modulates the acidity of the phenyl ring and enhances hydrophobic interactions.

Synthetic Pathways[5][11][12]

The synthesis of this compound generally proceeds via the reduction of its ketone precursor, (3-chloro-4-fluorophenyl)(cyclopropyl)methanone. For pharmaceutical applications, enantioselective reduction is critical.

Pathway A: Asymmetric Reduction (Preferred)

This route utilizes the Corey-Bakshi-Shibata (CBS) reduction to establish the chiral center with high enantiomeric excess (

).

- Precursor: (3-Chloro-4-fluorophenyl)(cyclopropyl)methanone.
- Reagent: Borane-THF complex (
- Catalyst: (R)- or (S)-2-Methyl-CBS-oxazaborolidine.
- Mechanism: The CBS catalyst activates the borane and coordinates the ketone, directing the hydride attack from a specific face of the carbonyl.

Pathway B: Grignard Addition (Racemic)

Used for initial SAR screening where chirality is not yet optimized.

- Reagents: 3-Chloro-4-fluorophenylmagnesium bromide + Cyclopropanecarboxaldehyde.
- Outcome: Racemic alcohol, requiring chiral resolution (HPLC or enzymatic kinetic resolution).

Visualization: Synthetic Workflow



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Caption: Figure 1. Stereoselective synthesis pathway from acid precursor to chiral alcohol.

Pharmaceutical Applications & Case Studies

GPR119 Agonists (Metabolic Disorders)

GPR119 is a GPCR target for Type 2 Diabetes. Agonists often feature a carbamate linker derived from a secondary alcohol.

- Role of Scaffold: The **(3-chloro-4-fluorophenyl)(cyclopropyl)methanol** is converted to a carbamate. The cyclopropyl group fits into a hydrophobic sub-pocket of the GPR119 receptor, while the halogenated phenyl ring engages in

-stacking interactions with aromatic residues (e.g., Phe/Trp) in the transmembrane domain.
- Mechanism: The scaffold improves oral bioavailability compared to purely aliphatic analogs.

11 β -HSD1 Inhibitors

Inhibitors of 11 β -hydroxysteroid dehydrogenase type 1 are developed for treating obesity and metabolic syndrome.

- Role of Scaffold: The alcohol is often etherified or linked to a piperidine/pyrrolidine core. The 3-Cl, 4-F substitution pattern is critical for selectivity against the Type 2 isozyme (11 β -HSD2), preventing side effects related to mineralocorticoid excess (hypertension).

Orexin Receptor Antagonists

Used for the treatment of insomnia (e.g., Suvorexant analogs).[1]

- Role of Scaffold: The cyclopropyl-benzylic moiety serves as a "head group" that anchors the molecule in the receptor's orthosteric site. The rigidity of the cyclopropyl group reduces the entropic penalty of binding.

Experimental Protocol: Asymmetric Synthesis

Objective: Synthesis of (S)-**(3-Chloro-4-fluorophenyl)(cyclopropyl)methanol** via CBS Reduction.

Reagents:

- (3-Chloro-4-fluorophenyl)(cyclopropyl)methanone (1.0 eq)[3]

- (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1M in toluene)
- Borane-dimethyl sulfide complex (BH₃·DMS) (0.6 eq)
- Anhydrous THF (Solvent)

Step-by-Step Methodology:

- Preparation: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen ().
- Catalyst Loading: Add (R)-2-Methyl-CBS-oxazaborolidine solution to the flask. Dilute with anhydrous THF.
- Borane Addition: Cool the solution to -20°C. Slowly add BH₃·DMS via syringe pump over 15 minutes.
- Substrate Addition: Dissolve the ketone (1.0 eq) in anhydrous THF. Add this solution dropwise to the catalyst/borane mixture over 1 hour, maintaining temperature < -15°C.
- Reaction: Stir at -20°C for 2 hours. Monitor conversion by TLC (Hexane/EtOAc 8:2).
- Quench: Carefully add Methanol (MeOH) dropwise to quench excess borane (Caution: Hydrogen evolution).
- Workup: Warm to room temperature. Add 1N HCl and extract with Diethyl Ether (). Wash organic layer with Brine, dry over , and concentrate.
- Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the chiral alcohol as a clear oil.

Validation:

- HPLC: Chiralcel OD-H column, Hexane/IPA (95:5), Flow 1.0 mL/min.

- NMR: Confirm absence of carbonyl peak at ~190 ppm () and appearance of carbinol proton at ~4.0 ppm ().

Safety & Stability

- Hazards: The compound is an organohalogen. Standard precautions for handling potential skin irritants and eye irritants apply (GHS H315, H319).[4]
- Stability: The cyclopropyl carbinol moiety is sensitive to strong acids (can undergo ring-opening rearrangement to homoallylic alcohols). Store in a cool, dry place under inert atmosphere.

References

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